2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine
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Overview
Description
2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine is a complex organic compound that combines the structural features of both pyridine and benzenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine typically involves the condensation of 2-acetylaminopyridine with 5-chlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetylaminopyridine: Lacks the sulfonate group but shares the acetylamino and pyridine moieties.
5-Chlorobenzenesulfonate: Contains the sulfonate and chlorine groups but lacks the pyridine ring.
Uniqueness
2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetylamino and sulfonate groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H8ClNO4S |
---|---|
Molecular Weight |
249.67 g/mol |
IUPAC Name |
2-acetamido-5-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)10-7-3-2-6(9)4-8(7)15(12,13)14/h2-4H,1H3,(H,10,11)(H,12,13,14) |
InChI Key |
GMUKKLAKFURIIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)O |
Origin of Product |
United States |
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